molecular formula C14H20O B13737050 1-(2,4,6-Triethylphenyl)ethanone CAS No. 3766-68-5

1-(2,4,6-Triethylphenyl)ethanone

Cat. No.: B13737050
CAS No.: 3766-68-5
M. Wt: 204.31 g/mol
InChI Key: PEJCAQNBGDDNHP-UHFFFAOYSA-N
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Description

Overview of Substituted Acetophenones and Their Significance in Organic Chemistry

Substituted acetophenones are a class of organic compounds derived from acetophenone (B1666503), where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. wisdomlib.org These molecules are of considerable importance in organic chemistry, serving as versatile building blocks and precursors in the synthesis of a wide array of more complex structures, including pharmaceuticals, fragrances, and agrochemicals. nih.govfiveable.me Their utility stems from the reactivity of both the acetyl group and the aromatic ring, allowing for a diverse range of chemical transformations. For instance, they are key starting materials in the synthesis of pyrazole (B372694) derivatives and chalcones. wisdomlib.org The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the ketone, making substituted acetophenones valuable probes for studying reaction mechanisms and electronic effects.

The Unique Influence of Ortho-Alkyl Substituents on Molecular Structure and Reactivity

The introduction of alkyl groups at the ortho positions (the carbon atoms on the ring adjacent to the point of attachment of the acetyl group) of an acetophenone molecule introduces a phenomenon known as steric hindrance. This crowding has a profound impact on the molecule's conformation and reactivity. The bulky ortho-alkyl groups can force the acetyl group out of the plane of the aromatic ring, a conformational change that disrupts the π-conjugation between the carbonyl group and the ring. researchgate.net This "steric inhibition of resonance" has significant consequences for the molecule's spectroscopic properties and chemical behavior.

Studies on methyl-substituted acetophenones have shown that ortho-methyl groups destabilize the neutral molecule and even more so the corresponding cation, leading to a decrease in basicity compared to their para-substituted counterparts. researchgate.net This effect is a direct consequence of the steric strain introduced by the ortho substituents. The degree of this steric hindrance can be so pronounced that it dictates the outcome of chemical reactions, favoring pathways that can accommodate the bulky groups or even preventing certain reactions from occurring altogether. nih.govresearchgate.net

Rationale for Dedicated Academic Research on 1-(2,4,6-Triethylphenyl)ethanone

The compound this compound, also known as 2',4',6'-triethylacetophenone, represents a particularly compelling case for studying steric effects. With ethyl groups at both ortho positions as well as the para position, it is a highly congested molecule. This significant steric bulk, greater than that of its more commonly studied trimethyl-substituted analog (acetylmesitylene), provides an excellent model system for investigating the limits of steric influence on chemical reactivity and physical properties. nist.govchemeo.com

Academic research on this specific molecule allows for a deeper understanding of how extreme steric hindrance affects fundamental chemical processes. It provides a platform to explore:

Reaction Mechanisms: How steric crowding around the reactive carbonyl center influences the accessibility for nucleophilic attack and other transformations.

Spectroscopic Signatures: How the disruption of conjugation and altered geometry are reflected in NMR, IR, and other spectroscopic data.

By systematically studying such a sterically encumbered molecule, chemists can refine theoretical models of steric effects and develop new synthetic strategies that either overcome or harness these powerful non-bonding interactions. rsc.org The insights gained from investigating this compound and its derivatives contribute to the broader understanding of structure-reactivity relationships in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3766-68-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2,4,6-triethylphenyl)ethanone

InChI

InChI=1S/C14H20O/c1-5-11-8-12(6-2)14(10(4)15)13(7-3)9-11/h8-9H,5-7H2,1-4H3

InChI Key

PEJCAQNBGDDNHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C(=O)C)CC

Origin of Product

United States

Synthetic Methodologies for 1 2,4,6 Triethylphenyl Ethanone

Classical and Established Synthetic Routes

Friedel-Crafts Acylation Approaches to Highly Substituted Aryl Ketones

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered by Charles Friedel and James Crafts in 1877, is a primary method for the synthesis of aryl ketones. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

For the synthesis of 1-(2,4,6-triethylphenyl)ethanone, the logical starting material would be 1,3,5-triethylbenzene (B86046). The reaction with an acetylating agent like acetyl chloride or acetic anhydride would introduce the acetyl group onto the aromatic ring.

Reaction Scheme:

However, the high degree of substitution on the aromatic ring in 1,3,5-triethylbenzene poses a significant steric barrier. This steric hindrance can dramatically decrease the reaction rate and yield. The bulky ethyl groups impede the approach of the acylium ion electrophile to the aromatic ring, making the reaction less efficient than for less substituted benzenes. nih.gov

Alternative Carbonyl Group Formation Strategies in Sterically Hindered Systems

Given the potential limitations of Friedel-Crafts acylation for synthesizing sterically hindered ketones, alternative strategies for forming the carbonyl group are often explored. Transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for constructing new carbon-carbon bonds under milder conditions than many classical methods. nih.gov

One such approach is the carbonylative cross-coupling of an aryl halide with an organometallic reagent and carbon monoxide. For example, a suitably substituted aryl iodide could be coupled with an organometallic nucleophile in the presence of a palladium catalyst and a carbon monoxide source to form the desired ketone. nih.govresearchgate.net This method forms two new carbon-carbon bonds in a single step. nih.gov However, the efficiency of these reactions can also be hampered by steric hindrance at the ortho positions of the aryl halide. nih.gov

Another strategy involves the Suzuki-Miyaura cross-coupling , which has been adapted for the synthesis of sterically hindered ketones. This involves the palladium-catalyzed reaction of an acyl chloride with a boronic acid. thieme-connect.com Research has shown that twisting the amide bond in certain starting materials can facilitate the palladium-catalyzed coupling with sterically hindered boronic acids to produce aryl ketones in good yields. thieme-connect.com

Modern and Green Chemical Synthesis Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of novel catalytic systems, solvent-free conditions, and alternative energy sources for chemical reactions.

Catalytic Systems for Efficient Carbon-Carbon Bond Formation

Modern catalysis offers a wide array of options for overcoming the challenges associated with synthesizing sterically hindered molecules. For the α-arylation of ketones, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective. acs.org These catalytic systems can facilitate the coupling of a variety of aryl halides with ketones, even those with significant steric bulk. acs.org

Silver-catalyzed reactions have also shown promise in forming carbon-carbon bonds under specific conditions. For instance, Ag(I) can catalyze the cyclization of certain ketones to form substituted benzenes, demonstrating its utility in C-C bond formation involving a ketone. nih.gov Furthermore, transition metal-catalyzed C-C bond cleavage has been utilized as a powerful tool to reconstruct molecular skeletons, offering pathways to complex ketones. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)₂ / Bulky Phosphine LigandAryl Halide, Ketoneα-Aryl KetoneHigh activity and selectivity for sterically hindered substrates. acs.org
PEPPSI-IPrortho-disubstituted aryl iodide, organometallic nucleophile, CODiaryl KetoneEffective for carbonylative cross-coupling of hindered substrates. nih.gov
Palladium / Twisted AmideAcyl Chloride, Boronic AcidSterically Hindered KetoneOvercomes steric hindrance through geometric manipulation of the starting material. thieme-connect.com
Ag(I)1-(2,2-dimethyl-cyclopropyl)methyl ketones1,2,4-trisubstituted benzenesInvolves C-C bond formation with a ketone. nih.gov

Solvent-Free and Environmentally Benign Protocols

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted by grinding solid reactants together or using a minimal amount of a benign liquid, can lead to higher efficiency, easier product isolation, and reduced environmental impact. acs.org For instance, the synthesis of chalcones has been achieved in high yields by grinding a benzaldehyde (B42025) and an acetophenone (B1666503) with solid sodium hydroxide. acs.org

The Fries rearrangement, another method for preparing hydroxyaryl ketones, can be performed under solvent-free conditions using an eco-friendly catalyst like p-toluenesulfonic acid (PTSA), offering a greener alternative to traditional Lewis acids. jocpr.comjocpr.comresearchgate.net While not directly applicable to the synthesis of this compound, these examples highlight the trend towards solvent-free synthesis in aryl ketone production.

Microwave-Assisted and Ultrasound-Promoted Syntheses

The use of alternative energy sources like microwaves and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govbenthamdirect.com

Microwave-assisted synthesis has been successfully applied to various reactions for producing ketones. nih.govnih.gov For example, the condensation of unprotected aldoses with dibenzoylmethane (B1670423) to form aryl ketone β-C-glycosides is significantly more efficient under microwave irradiation compared to conventional heating. nih.gov Microwave irradiation has also been used to promote the metal-free alkylation of aldehydes to synthesize ketones by activating C(sp³)–H bonds. nih.govacs.org

Ultrasound-promoted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been shown to significantly accelerate the rate of asymmetric transfer hydrogenation of ketones. nih.gov It has also been employed for the selective reduction of aldehydes over ketones and in the synthesis of isoquinolinone derivatives through α-arylation of ketones. researchgate.netorientjchem.org The application of ultrasound can lead to shorter reaction times and milder conditions, contributing to the development of more sustainable synthetic protocols. researchgate.netorgchemres.org

Structural Characterization and Conformational Analysis of 1 2,4,6 Triethylphenyl Ethanone

Advanced Spectroscopic Investigations

While comprehensive experimental spectra for 1-(2,4,6-triethylphenyl)ethanone are not widely available in peer-reviewed literature, a thorough analysis can be conducted based on established principles of spectroscopy and data from analogous structures. These techniques are essential for confirming the molecular structure and understanding its conformational preferences in both solution and gaseous states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, NMR would not only confirm the connectivity of atoms but also provide crucial information about the conformational restrictions imposed by the bulky ortho-substituents.

¹H and ¹³C NMR Chemical Shift Analysis in Crowded Environments

The steric hindrance between the ortho-ethyl groups and the acetyl group is expected to significantly restrict the rotation around the C(aryl)-C(carbonyl) bond. This restricted rotation would make the chemical environments of the two aromatic protons (at C3 and C5) non-equivalent, leading to two distinct singlets in the aromatic region of the ¹H NMR spectrum.

In the ¹³C NMR spectrum, this conformational rigidity would likely result in all 14 carbon atoms being chemically non-equivalent, thus displaying 14 distinct signals. The chemical shift of the carbonyl carbon is particularly sensitive to conjugation with the aromatic ring. Due to the sterically enforced non-planar conformation, this conjugation is weakened, which typically results in the carbonyl carbon resonance appearing at a slightly different field compared to planar acetophenones.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
Ar-H~6.9 - 7.1s2HProtons at C3 and C5
-C(=O)CH₃~2.4 - 2.6s3HAcetyl methyl protons
Ar-CH₂CH₃~2.5 - 2.8q6HMethylene (B1212753) protons of ethyl groups
Ar-CH₂CH₃~1.1 - 1.3t9HMethyl protons of ethyl groups

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
-C=O~205 - 215Carbonyl carbon
Ar-C (quaternary)~135 - 150C1, C2, C4, C6
Ar-C (methine)~125 - 130C3, C5
-C(=O)CH₃~30 - 35Acetyl methyl carbon
Ar-CH₂CH₃~25 - 30Methylene carbons of ethyl groups
Ar-CH₂CH₃~14 - 18Methyl carbons of ethyl groups
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. It would clearly show correlations between the methylene (-CH₂-) and methyl (-CH₃) protons within each of the three ethyl groups, confirming their structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

A correlation from the acetyl methyl protons to the carbonyl carbon.

Correlations from the methylene protons of the ethyl groups to the aromatic carbons they are bonded to (C2, C4, and C6), confirming the substitution pattern on the ring.

Correlations from the aromatic protons (H3, H5) to adjacent quaternary and methine carbons in the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy probes the functional groups and provides information about the molecular bonding environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1705 cm⁻¹ for aromatic ketones. cdnsciencepub.com The exact position would be influenced by the degree of electronic conjugation and steric effects. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic (ethyl and acetyl) groups just above and below 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. The spectrum would be expected to show strong signals for the symmetric breathing modes of the substituted benzene (B151609) ring and for the C-C bonds of the alkyl substituents.

Interactive Table 3: Predicted Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeSpectroscopyExpected Intensity
3100 - 3000Aromatic C-H StretchIR/RamanMedium
3000 - 2850Aliphatic C-H StretchIR/RamanStrong
1705 - 1690Ketone C=O StretchIRStrong
1610 - 1580Aromatic C=C StretchIR/RamanMedium-Strong
1470 - 1430Aliphatic C-H BendIRMedium
1000 - 1200Aromatic Ring ModesRamanStrong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₂₀O), the molecular weight is 204.31 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 204. The fragmentation would likely be dominated by two primary pathways characteristic of acetophenones:

Alpha-Cleavage: Loss of the acetyl methyl radical (•CH₃) to form a highly stable [M-15]⁺ acylium ion at m/z = 189. This fragment is often the base peak in the spectra of methyl ketones. asdlib.org

Benzylic Cleavage: Fragmentation of the ethyl side chains. Loss of a methyl radical (•CH₃) from an ethyl group would also lead to a fragment at m/z = 189. Loss of an entire ethyl radical (•C₂H₅) would produce a fragment at m/z = 175.

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentFormula of FragmentNotes
204[M]⁺[C₁₄H₂₀O]⁺Molecular Ion
189[M - CH₃]⁺[C₁₃H₁₇O]⁺Loss of acetyl methyl radical (α-cleavage), likely base peak
175[M - C₂H₅]⁺[C₁₂H₁₅O]⁺Loss of an ethyl radical from the ring
161[M - COCH₃]⁺[C₁₂H₁₇]⁺Loss of the acetyl group

Solid-State Structural Determination via X-ray Crystallography

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, its solid-state conformation can be reliably inferred from studies on closely related, sterically hindered compounds.

The X-ray crystal structure of 1-(2,4,6-triisopropylphenyl)ethanone, a compound with even greater steric bulk at the ortho positions, has been determined. In this analogue, the severe steric repulsion between the ortho-isopropyl groups and the acetyl group forces the ketone moiety to twist dramatically out of the plane of the aromatic ring. The observed torsion angle (O=C–C_aryl–C_aryl) is 89.32°, indicating an almost perpendicular arrangement.

Given this precedent, it is highly probable that this compound adopts a similar conformation in the solid state. The two ortho-ethyl groups would create a crowded environment, preventing the acetyl group from achieving coplanarity with the phenyl ring. This significant deviation from planarity minimizes steric strain but also disrupts the π-conjugation between the carbonyl group and the aromatic system, an effect which would be consistent with the predicted spectroscopic data. The determination of its precise crystal structure would require successful single-crystal growth and X-ray diffraction analysis. nih.gov

Crystal Structure Analysis of this compound and its Derivatives

While detailed crystallographic data for this compound itself is not extensively reported, significant insights can be drawn from the analysis of closely related analogues, such as derivatives of 1-(2,4,6-trimethylphenyl)ethanone. X-ray diffraction studies on these compounds reveal a molecular geometry dominated by steric repulsion between the ortho-substituents and the acetyl group.

In the crystal structure of E-1-(2,4,6-trimethylphenyl)ethanone oxime, a key derivative, the steric hindrance from the two ortho-methyl groups forces the C(aryl)-C(acetyl) bond to adopt a conformation where the acetyl group is significantly twisted out of the plane of the aromatic ring researchgate.net. This fundamental observation is expected to be even more pronounced in the triethyl analogue due to the greater steric bulk of ethyl groups compared to methyl groups. The analysis of this trimethyl derivative shows a dihedral angle of 70.8° between the aromatic ring and the oxime plane, precluding significant π-electron overlap researchgate.net. The aryl-oxime C-C bond length in this analogue was reported as 1.491 Å, which is notably long for an aromatic oxime, further indicating steric strain researchgate.net.

These findings suggest that the crystal structure of this compound would exhibit similar, if not exaggerated, features. The central phenyl ring would likely be planar, with the attached ethyl and acetyl groups positioned to minimize steric clash.

ParameterObserved Value in Analogue (E-1-(2,4,6-trimethylphenyl)ethanone oxime)Expected Trend for this compound
Phenyl-Acetyl Dihedral Angle70.8° researchgate.netIncrease (approaching 90°)
C(aryl)-C(acetyl) Bond Length1.491 Å researchgate.netPotential for slight elongation

Investigation of Conformational Preferences and Torsion Angles in the Crystalline State

The conformational preference of this compound in the solid state is overwhelmingly governed by the need to alleviate the steric strain between the ortho-ethyl groups and the acetyl moiety. This leads to a preferred conformation where the acetyl group is nearly perpendicular to the plane of the triethylphenyl ring.

The critical torsion angle in this molecule is defined by the C(ortho)-C(ipso)-C(carbonyl)-O atoms. In the case of the analogous E-1-(2,4,6-trimethylphenyl)ethanone oxime, the dihedral angle between the aromatic ring and the substituent plane is 70.8° researchgate.net. This large angle minimizes the repulsive interactions between the ortho-methyl groups and the acetyl group's methyl and oxygen atoms researchgate.net. For the triethyl-substituted compound, this torsion angle is expected to be even closer to 90°.

While crystal packing forces can influence molecular conformation, studies have shown that for molecules with significant intramolecular steric hindrance, the observed conformation in the crystal generally reflects a low-energy gas-phase structure researchgate.netnih.gov. The energetic penalty for deviating from the preferred high-torsion-angle conformation is substantial, meaning that intermolecular forces in the crystal lattice are unlikely to induce a more planar arrangement. The dominant conformational preference is therefore a direct consequence of the molecule's inherent intramolecular forces.

Torsion AngleDefinitionExpected Value in Crystalline StateRationale
τ (Cortho-Cipso-Ccarbonyl-O)Dihedral angle between the phenyl ring and the acetyl group~90°Minimization of severe steric hindrance from ortho-ethyl groups researchgate.net.

Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π Contacts) and Supramolecular Architecture

The supramolecular architecture of this compound in the crystal lattice is determined by a combination of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing is primarily driven by van der Waals forces and other weak contacts.

Studies on related 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives highlight the importance of C-H...π interactions in their crystal packing rsc.org. In these structures, molecules often form pairs or dimers where the ethyl C-H groups of one molecule interact with the electron-rich π-system of the aromatic ring of a neighboring molecule rsc.org. A similar motif is highly probable in the crystal structure of this compound.

Interaction TypeDonorAcceptorSignificance in Supramolecular Structure
C-H...πC-H bonds of ethyl groupsπ-system of the phenyl ringA likely key contributor to molecular pairing and stacking rsc.org.
C-H...OC-H bonds of ethyl and acetyl groupsCarbonyl Oxygen (C=O)Contributes to the cohesion of the crystal lattice through weak hydrogen bonding.
van der WaalsEntire moleculeEntire moleculeDominant dispersive forces responsible for overall packing efficiency mdpi.com.

Conformational Dynamics and Steric Effects of the Triethylphenyl Moiety

The triethylphenyl group imposes significant dynamic constraints on the molecule, primarily affecting the rotational freedom of the acetyl substituent.

Steric Hindrance to Rotation of the Acetyl Group

The rotation of the acetyl group around the C(aryl)-C(acetyl) single bond in this compound is severely restricted. This restriction is a direct result of the steric bulk of the two ortho-ethyl groups, which creates a high energetic barrier to rotation.

For the acetyl group to rotate, the carbonyl oxygen and methyl group must pass by the ortho-ethyl substituents, leading to a high-energy, eclipsed conformation. The ground-state conformation, as established in the crystalline state, is a staggered arrangement with a large dihedral angle. The energy difference between these states constitutes the rotational barrier. For the less-hindered analogue, 1-(2,4,6-trimethylphenyl)ethanone oxime, the barrier to rotation about the aryl-oxime bond has been estimated to be approximately 5.8 kcal/mol researchgate.net. Given that ethyl groups are bulkier than methyl groups, the rotational barrier in this compound is expected to be considerably higher. This high barrier effectively locks the acetyl group into a near-perpendicular orientation relative to the phenyl ring, even at ambient temperatures. This phenomenon is a classic example of sterically enforced conformational preference researchgate.netrsc.org.

Temperature-Dependent Spectroscopic Studies of Conformational Equilibria

While the acetyl group is largely locked in a single conformation, the ethyl groups themselves possess rotational freedom around their respective C(aryl)-C(alkyl) bonds. Temperature-dependent spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) or Fourier-transform infrared (FT-IR) spectroscopy in solution, could be employed to study these and other subtle conformational equilibria rsc.orgresearchgate.net.

By analyzing spectroscopic changes (e.g., chemical shifts, coupling constants, or vibrational band shapes) as a function of temperature, it is possible to probe the dynamics of the ethyl group rotations and any potential equilibrium between slightly different staggered conformations. Such studies would allow for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) associated with these conformational equilibria rsc.org. For example, at very low temperatures, the rotation of the ethyl groups might become slow on the NMR timescale, potentially leading to the observation of distinct signals for diastereotopic protons within the methylene groups. As the temperature increases, the rate of rotation would increase, causing these signals to coalesce. The temperature of coalescence could then be used to calculate the free energy of activation for the rotational process.

Computational and Theoretical Studies of 1 2,4,6 Triethylphenyl Ethanone

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For 1-(2,4,6-Triethylphenyl)ethanone, the most significant structural feature is the steric repulsion between the acetyl group and the two ortho-ethyl substituents on the phenyl ring.

This steric hindrance forces the acetyl group to rotate out of the plane of the aromatic ring. While specific computational studies on this compound are not prevalent in the literature, extensive research on the closely related compound, 1-(2,4,6-trimethylphenyl)ethanone, and its derivatives provides a strong basis for understanding its geometry. For instance, an X-ray analysis of E-1-(2,4,6-trimethylphenyl)ethanone oxime revealed that the dihedral angle between the aromatic ring plane and the oxime plane is a significant 70.8°. researchgate.net This large angle minimizes the steric strain but also precludes significant π-electron overlap between the carbonyl (or oxime) group and the benzene (B151609) ring. researchgate.net

For this compound, it is predicted that the larger steric bulk of the ethyl groups compared to methyl groups would lead to an even greater dihedral angle. DFT calculations (such as with the B3LYP functional and a 6-31G(d) basis set) would be employed to find this minimum energy conformation. The conformational energy landscape, which maps the energy of the molecule as a function of key dihedral angles (e.g., the rotation of the acetyl group and the ethyl groups), can be generated to identify the global minimum and rotational energy barriers. nih.govnih.gov

Table 4.1: Predicted Geometric Parameters for Sterically Hindered Aryl Ketones Data for 1-(2,4,6-trimethylphenyl)ethanone oxime is from X-ray crystallography and serves as a reference.

Parameter1-(2,4,6-trimethylphenyl)ethanone oxime researchgate.netPredicted this compound
Aryl-C=O Dihedral Angle70.8° (Aryl-C=N)> 75°
Aryl–C(C=O) Bond Length1.491 Å (Aryl-C(C=N))~1.50 Å

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net

DFT calculations are widely used to determine the energies and shapes of these orbitals. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich triethylphenyl ring, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Computational methods can also calculate various reactivity descriptors based on these orbital energies. nih.gov

Table 4.2: Key Reactivity Descriptors from Frontier Molecular Orbital Energies

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic power of a molecule.

Computational chemistry is a powerful tool for predicting various types of spectra, which can aid in the identification and characterization of compounds. chemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govscilit.com For this compound, calculations could predict the chemical shifts for the aromatic protons, the acetyl methyl protons, and the methylene (B1212753) and methyl protons of the ethyl groups. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure. Calculations on related structures have shown good correlation with experimental data. researchgate.netnih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. DFT methods can accurately predict the frequencies of key stretching and bending modes. acs.org For this compound, the most characteristic peak would be the C=O stretch of the ketone. Due to the lack of conjugation with the phenyl ring (as a result of the large dihedral angle), this frequency would be expected to be close to that of a typical aliphatic ketone, rather than a conjugated aryl ketone.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-Vis light. nih.gov The spectra of aryl ketones are typically characterized by π→π* and n→π* transitions. The steric hindrance in this compound, which disrupts coplanarity, would be predicted to cause a hypsochromic (blue) shift and a decrease in the intensity of the π→π* transition compared to a planar, conjugated acetophenone (B1666503).

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time. aip.org

For this compound, MD simulations would be particularly insightful for understanding:

Conformational Dynamics: The rotation of the three ethyl groups and the acetyl group can be monitored over time to understand their flexibility and preferred orientations.

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations can explicitly model solvent molecules (like water, chloroform, or heptane) to study how solvent polarity and hydrogen bonding affect the conformational equilibrium of the ketone. scielo.brresearchgate.netrsc.org For example, a polar solvent might stabilize a more polar conformer of the molecule, while a nonpolar solvent would favor less polar conformations.

Table 4.3: Hypothetical MD Simulation Setup for this compound

ParameterDescriptionExample Value
SystemOne molecule of this compound in a solvent box.1 Ketone + ~2000 Water Molecules
Force FieldA set of parameters describing the potential energy of the system.GROMOS, AMBER, or OPLS-AA
EnsembleThe statistical mechanical ensemble (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, Temperature)
TemperatureThe temperature at which the simulation is run.298 K (25 °C)
PressureThe pressure at which the simulation is run.1 bar
Simulation TimeThe duration of the simulation.100 nanoseconds

Mechanistic Insights into Reactions Involving Sterically Hindered Aryl Ketones

The significant steric bulk of the 2,4,6-triethylphenyl group is the dominant factor controlling the reactivity of the ketone's carbonyl group. Computational studies can provide mechanistic insights into how this hindrance affects chemical reactions.

The fundamental reaction of ketones is nucleophilic addition to the carbonyl carbon. chemistrysteps.com The preferred trajectory for this attack is not perpendicular to the carbonyl plane but follows a specific path known as the Bürgi-Dunitz trajectory (approximately 107°). academie-sciences.fr For this compound, the two ortho-ethyl groups severely obstruct this pathway, making nucleophilic attack much more difficult compared to a non-hindered ketone like acetophenone. masterorganicchemistry.com

This steric hindrance has several predictable consequences for its reactivity:

Reaction Rates: Nucleophilic addition reactions are expected to be significantly slower. Computational modeling of the transition state for nucleophilic attack would show a much higher activation energy compared to less hindered ketones.

Equilibria: Reactions that are typically reversible, such as cyanohydrin or hemiacetal formation, would likely have equilibrium constants that strongly favor the starting ketone, as the tetrahedral addition product would suffer from even greater steric crowding.

Selectivity: In reactions where multiple pathways are possible, the steric hindrance can dictate the outcome. For example, in α-arylation reactions, the bulky nature of the ketone can influence the stereoselectivity of the process. researchgate.netacs.org

Catalyst Choice: Reactions requiring transition metal catalysis, such as carbonylative cross-couplings, often need specialized, bulky ligands (e.g., N-heterocyclic carbenes) to be effective with sterically hindered substrates. nih.govnih.gov

Reactivity and Reaction Mechanisms of 1 2,4,6 Triethylphenyl Ethanone

Reactions at the Ketone Carbonyl Center

The carbonyl group, with its inherent polarity, is a prime site for a variety of chemical reactions. However, the flanking ortho-ethyl groups in 1-(2,4,6-triethylphenyl)ethanone create a sterically congested environment that modulates its reactivity compared to less hindered ketones.

Nucleophilic Additions and Their Stereochemical Outcomes

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com In the case of this compound, the significant steric bulk of the 2,4,6-triethylphenyl group plays a crucial role in directing the stereochemical outcome of these additions.

When a nucleophile attacks the prochiral carbonyl carbon, a new stereocenter can be created. libretexts.orgacs.org The facial selectivity of this attack (i.e., whether the nucleophile attacks from the Re or Si face of the carbonyl) is heavily influenced by the steric environment. libretexts.org For uncatalyzed reactions in solution with achiral nucleophiles, a racemic mixture of enantiomers is typically expected. libretexts.org However, the presence of the bulky triethylphenyl group can create a steric bias, favoring attack from the less hindered face.

A common example of nucleophilic addition is the Grignard reaction. libretexts.orgmasterorganicchemistry.comlibretexts.orgleah4sci.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would be expected to yield a tertiary alcohol. The approach of the Grignard reagent is subject to the steric constraints imposed by the ortho-ethyl groups.

Table 1: Illustrative Nucleophilic Addition to a Sterically Hindered Ketone

ReactantReagentProductStereochemical Consideration
This compound1. CH₃MgBr, Et₂O2. H₃O⁺2-(2,4,6-Triethylphenyl)propan-2-olFormation of a tertiary alcohol. The bulky triethylphenyl group hinders the approach of the nucleophile.

This table presents a plausible reaction based on the general principles of nucleophilic addition to ketones. Specific experimental data for this compound was not available in the searched literature.

Reduction Pathways and Products

The ketone functionality of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to the corresponding secondary alcohol, 1-(2,4,6-triethylphenyl)ethanol, can be achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions are particularly useful for converting aryl ketones, obtained from Friedel-Crafts acylation, into alkylbenzenes. libretexts.org

Table 2: Reduction Reactions of an Aromatic Ketone

Starting MaterialReagentsProductReaction Type
This compoundNaBH₄, CH₃OH1-(2,4,6-Triethylphenyl)ethanolReduction to secondary alcohol
This compoundZn(Hg), HCl1,3,5-Triethyl-2-ethylbenzeneClemmensen Reduction (Reduction to alkane)
This compoundH₂NNH₂, KOH, heat1,3,5-Triethyl-2-ethylbenzeneWolff-Kishner Reduction (Reduction to alkane)

This table is based on general reduction methodologies for aromatic ketones. libretexts.org

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. organicmystery.com Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which makes them less susceptible to oxidation. organicmystery.com Vigorous oxidation of ketones can lead to cleavage of carbon-carbon bonds. organicmystery.com In the case of this compound, the acetyl group is relatively inert to oxidation. However, the ethyl side chains on the aromatic ring are susceptible to oxidation, as discussed in section 5.2.2.

Reactions of the Aromatic Ring

The 1,3,5-triethyl substitution pattern on the benzene (B151609) ring makes it highly activated towards electrophilic aromatic substitution. However, the steric bulk of these groups also plays a significant role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) in Highly Substituted Arenes

Alkyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org In this compound, the aromatic ring is highly activated by the three ethyl groups. The acetyl group, being a deactivating meta-director, will influence the positions available for substitution.

The positions ortho and para to the ethyl groups are activated. However, the positions ortho to the acetyl group (and meta to two ethyl groups) are deactivated. The only available position for substitution on the ring is the carbon atom between two ethyl groups (the 3- and 5-positions relative to the acetyl group). These positions are sterically hindered. Despite the steric hindrance, the high activation of the ring by the three ethyl groups can drive electrophilic substitution at these positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orgmsu.edu For this compound, substitution would be expected to occur at the 3- or 5-position.

Table 3: Predicted Electrophilic Aromatic Substitution of a Highly Substituted Arene

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(3-Nitro-2,4,6-triethylphenyl)ethanone
BrominationBr₂, FeBr₃1-(3-Bromo-2,4,6-triethylphenyl)ethanone
SulfonationFuming H₂SO₄2-Acetyl-3,5-diethyl-4-ethylbenzenesulfonic acid

This table illustrates the predicted outcomes based on the directing effects of the substituents. libretexts.orgyoutube.com The significant steric hindrance may require forcing conditions for these reactions to proceed.

Functionalization of Ethyl Side Chains

The ethyl groups on the aromatic ring can undergo reactions at the benzylic position (the carbon atom attached to the ring), which is activated by the aromatic system. libretexts.orglibretexts.org

One of the most common reactions is the oxidation of the alkyl side chains to carboxylic acids. libretexts.orgopenstax.orgunizin.orgyoutube.com Treatment of this compound with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the oxidation of all three ethyl groups to carboxylic acid groups, yielding 2-acetyl-1,3,5-benzenetricarboxylic acid. unizin.orgyoutube.com The acetyl group's methyl would be more resistant to oxidation under these conditions.

Another important reaction is benzylic halogenation. libretexts.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide), it is possible to selectively brominate the benzylic position of the ethyl groups. This would result in a mixture of mono-, di-, and tri-brominated products at the benzylic carbons of the ethyl chains.

Table 4: Functionalization of Ethyl Side Chains

Reaction TypeReagentsPlausible Product(s)
Side-Chain OxidationKMnO₄, H₃O⁺, heat2-Acetyl-1,3,5-benzenetricarboxylic acid
Benzylic BrominationNBS, (PhCO)₂O₂, CCl₄Mixture of benzylic bromides, e.g., 1-(2-(1-bromoethyl)-4,6-diethylphenyl)ethanone

These reactions are based on established methods for the functionalization of alkylbenzenes. libretexts.orgopenstax.org

Alpha-Substitution and Enolization Chemistry

The reactivity of the α-carbon in ketones is a cornerstone of organic synthesis, primarily revolving around the formation of enol or enolate intermediates. chemicalbook.com In the case of this compound, the three ethyl groups on the phenyl ring create a sterically demanding environment that profoundly impacts these fundamental reactions.

The formation of an enol or enolate from this compound is a prerequisite for any α-substitution to occur. This process involves the removal of a proton from the methyl group adjacent to the carbonyl. However, the planarity required for the conjugated enol or enolate system forces the acetyl group into even closer proximity with the ortho-ethyl substituents, exacerbating steric repulsion. This inherent strain makes enolization less favorable compared to less hindered acetophenones.

Alpha-substitution reactions, such as halogenation, are contingent on the formation of the enol or enolate. libretexts.orglibretexts.org For this compound, the rate-determining step in acid-catalyzed halogenation would be the formation of the enol. libretexts.org Due to the steric hindrance impeding the approach of a base to deprotonate the α-carbon, enolate formation under basic conditions would also be significantly retarded.

Kinetic and Thermodynamic Aspects Influenced by Steric Hindrance

The principles of kinetic and thermodynamic control are crucial in understanding the reactivity of sterically hindered ketones like this compound. udel.edumasterorganicchemistry.com These concepts dictate product distribution when multiple pathways are available for a reaction.

Thermodynamic Control: Thermodynamically controlled reactions yield the most stable product, which is not necessarily the one that forms the fastest. These reactions are typically reversible and are run at higher temperatures to allow for equilibrium to be established. idc-online.comic.ac.uk While there are no competing enolates for this compound, the stability of the enolate itself is a key thermodynamic consideration. The steric strain inherent in the planar enolate structure, caused by the interaction between the acetyl group and the ortho-ethyl groups, renders it thermodynamically less stable than the enolates of less substituted acetophenones.

Chemical Transformations and Derivatization Strategies

Functionalization of the Ketone Moiety for Synthetic Utility

The reactivity of the carbonyl group in 1-(2,4,6-triethylphenyl)ethanone is modulated by the electronic effects and significant steric hindrance imposed by the ortho- and para-ethyl substituents on the phenyl ring. Despite these challenges, several synthetic strategies can be employed to functionalize the ketone, transforming it into valuable chemical intermediates.

One key area of functionalization is the synthesis of α-amino ketones. These motifs are important building blocks in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netscite.ai For sterically hindered ketones like this compound, direct amination at the α-position can be challenging. However, methods developed for related structures, such as those involving palladium-catalyzed asymmetric arylation of α-keto imines, offer a potential route. nih.gov In such a reaction, the corresponding α-keto imine of this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand to yield the desired α-aryl-α-amino ketone. The stability of the intermediate α-keto imine is crucial, and bulky substituents on the nitrogen, such as a 2,4,6-trimethylphenylsulfonyl group, have been shown to enhance stability and improve reaction outcomes. nih.gov

Another significant transformation applicable to aryl alkyl ketones is the Willgerodt-Kindler reaction. This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. This provides a method to extend the carbon chain and introduce new functionality at the terminal position, effectively migrating the carbonyl function. While specific studies on this compound are not prevalent, the general applicability of this reaction to acetophenone (B1666503) derivatives suggests its potential utility.

Furthermore, the ketone can serve as a handle for the construction of heterocyclic systems. For instance, acetophenones are common starting materials in the synthesis of 2,4,6-triarylpyridines through a one-pot reaction with an aromatic aldehyde and a nitrogen source like ammonium (B1175870) acetate. The steric hindrance of the 2,4,6-triethylphenyl group would likely influence the reaction conditions and yields, potentially requiring tailored catalysts or higher reaction temperatures.

Derivatization for Analytical Enhancement (e.g., Mass Spectrometry)

For the purpose of analytical detection and quantification, particularly in complex matrices, derivatization of this compound is often necessary to improve its chromatographic behavior and mass spectrometric response. The ketone functionality provides a reactive site for the introduction of tags that enhance ionization efficiency and provide characteristic fragmentation patterns.

Common derivatization strategies for ketones that are applicable to this compound include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms oximes. PFBHA derivatives are particularly useful for gas chromatography-mass spectrometry (GC-MS) with electron capture detection due to the presence of the highly electronegative pentafluorobenzyl group.

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form brightly colored 2,4-dinitrophenylhydrazones. These derivatives are well-suited for liquid chromatography-ultraviolet (LC-UV) analysis and can also be analyzed by mass spectrometry.

Silylation: While more common for hydroxyl and amine groups, silylating agents can sometimes be used to derivatize the enol form of ketones, particularly for GC-MS analysis.

The choice of derivatizing agent depends on the analytical technique being employed and the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the sample matrix. For instance, in a complex biological or environmental sample, a derivatization that introduces a unique mass tag can aid in distinguishing the analyte from background interference.

Synthesis of Precursors for Complex Molecular Architectures and Materials

The structural motif of this compound makes it a promising precursor for the synthesis of complex molecular architectures and advanced materials. The substituted phenyl ring can be further functionalized, and the ketone can be transformed into a variety of other groups, allowing for the construction of larger, more intricate structures.

A significant application for derivatives of sterically hindered acetophenones is in the field of photoinitiators for polymerization. Acylphosphine oxides, which can be synthesized from related benzoyl chlorides, are a well-known class of Type I photoinitiators. rsc.orgbeilstein-journals.org For example, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a widely used photoinitiator that generates free radicals upon UV irradiation, initiating polymerization. researchgate.net Given the structural similarity, derivatives of this compound could be developed into novel photoinitiators with potentially tailored absorption characteristics and reactivity. The synthesis of such compounds often involves the conversion of the corresponding benzoic acid to a benzoyl chloride, which is then reacted with a phosphine (B1218219) derivative.

The development of polymeric photoinitiators is an area of active research, aiming to reduce migration and improve compatibility with the polymer matrix. google.com Derivatives of this compound could be incorporated into polymer backbones to create such materials. For instance, functional groups suitable for polymerization, such as a vinyl or an epoxy group, could be introduced onto the phenyl ring or the acetyl group of the starting ketone.

The following table provides examples of commercially available photoinitiators that share structural similarities with potential derivatives of this compound, highlighting their applications.

PhotoinitiatorChemical NameCommon Applications
TPO Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideUV curing of coatings, inks, and adhesives
Irgacure 819 Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxideCuring of pigmented systems, dental composites
Irgacure 2959 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-oneHydrogel formation for biomedical applications

The synthesis of these complex molecules often starts from simpler, functionalized aromatic compounds. The versatility of the ketone group in this compound, combined with the potential for further substitution on the aromatic ring, establishes it as a valuable building block for creating new materials with tailored properties for a range of technological applications.

Applications in Organic Synthesis and Materials Science Research

1-(2,4,6-Triethylphenyl)ethanone as a Building Block for Sterically Hindered Molecules

The defining feature of this compound is the substantial steric hindrance around the acetyl functional group. The two ethyl groups at the ortho positions (positions 2 and 6) of the phenyl ring restrict the rotation of the acetyl group and limit its accessibility. This steric crowding is a crucial design element in the synthesis of complex, sterically hindered molecules.

Research on analogous di-ortho-alkyl substituted phenyl ethanones demonstrates the impact of this substitution. For instance, crystallographic studies of 1-(2,4,6-triisopropylphenyl)ethanone show a significant twist of the ketone fragment relative to the aromatic ring, with a torsion angle of nearly 90 degrees, due to the pressure from the bulky ortho-isopropyl groups. smu.ca It can be inferred that the ethyl groups in this compound, while slightly smaller than isopropyl groups, similarly force the acetyl group out of the plane of the benzene (B151609) ring.

This fixed, non-planar conformation makes this compound a valuable starting material for creating molecules with specific three-dimensional architectures. By using this compound as a scaffold, chemists can build larger molecules where the spatial arrangement of different parts of the molecule is controlled, which is essential for creating selective catalysts or molecules with specific host-guest binding properties. The reactions involving the acetyl group or the aromatic ring can lead to a variety of sterically encumbered products that would be difficult to synthesize using less hindered precursors.

Utilization in the Synthesis of Ligands for Organometallic Catalysis

In the field of organometallic chemistry, the properties of a metal catalyst are heavily influenced by the ligands that coordinate to the metal center. The size, shape, and electronic properties of these ligands can determine the catalyst's activity, selectivity, and stability. Sterically demanding ligands are often employed to create a specific coordination environment around the metal, which can promote certain reaction pathways over others.

While direct examples of ligands synthesized from this compound are not extensively documented, its structural motifs are highly relevant to ligand design. The 2,4,6-triethylphenyl group is an example of a bulky substituent that can be incorporated into ligand structures, such as phosphines, N-heterocyclic carbenes (NHCs), or cyclopentadienyl (B1206354) (Cp) analogues.

The general synthetic strategy often involves the modification of the acetyl group or functionalization of the aromatic ring to introduce a coordinating atom. For example, the ethanone (B97240) could be reduced to an alcohol and subsequently converted to a halide, which can then be used in reactions to form phosphine (B1218219) ligands. The steric bulk provided by the triethylphenyl moiety is critical for:

Stabilizing Reactive Metal Centers: The bulk can protect the metal from unwanted side reactions or decomposition.

Controlling Selectivity: The steric hindrance can influence which substrate can approach the metal center and in what orientation, leading to high regioselectivity or stereoselectivity in catalytic reactions.

Enhancing Catalytic Activity: By creating a specific geometry at the metal center, the ligand can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The synthesis of various sterically hindered ligands, such as those based on terpyridine frameworks, often starts from substituted aryl aldehydes or ketones, underscoring the foundational role of compounds like this compound in developing new catalytic systems. researchgate.net

Role in the Development of Supramolecular Systems and Receptors

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The shape and functional groups of the individual molecules dictate how they self-assemble into larger, ordered structures.

The this compound molecule possesses the core structure of a 1,3,5-trisubstituted 2,4,6-triethylbenzene. Research on this benzene core, when functionalized with other groups, provides significant insight into the potential supramolecular behavior. rsc.org The triethylbenzene (B13742051) scaffold has a pronounced tendency to form well-defined assemblies. For example, derivatives bearing halogenophenoxy groups have been shown to form pairs of closely nested molecules (dimers) held together by C-H···π interactions. rsc.org

The association of these molecular dimers can then lead to larger structures through other weak interactions like halogen bonds. rsc.org In the case of this compound, the acetyl group can act as a hydrogen bond acceptor, while the C-H bonds of the ethyl groups and the aromatic ring can act as hydrogen bond donors or participate in C-H···π interactions.

These directed interactions make the 2,4,6-triethylphenyl scaffold an excellent platform for designing molecular receptors. By introducing specific functional groups onto this sterically defined framework, scientists can create cavities or binding sites that are pre-organized for selectively binding to specific guest molecules. The rigidity and defined shape conferred by the triethylphenyl group are advantageous for creating receptors with high selectivity.

Potential Applications in Organic Electronics and Advanced Materials, e.g., Organic Semiconductors

The development of new organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), is a rapidly growing field of research. The performance of these materials is critically dependent on the molecular structure, which influences properties like charge carrier mobility, energy levels, and solid-state packing.

Compounds with bulky, sterically hindering groups are of interest in this area. The introduction of substituents like the 2,4,6-triethylphenyl group can be used to fine-tune the intermolecular interactions in the solid state. While close π-π stacking is often desired for efficient charge transport in some organic semiconductors, preventing such aggregation can be beneficial in other contexts. rsc.org For example, steric hindrance can:

Improve Solubility: Bulky groups often make molecules more soluble in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing of electronic devices.

Control Morphology: The steric groups can direct the self-assembly of molecules on a surface, influencing the morphology of the thin film, which in turn affects device performance.

Tune Electronic Properties: By forcing a twist in the molecular backbone and altering the packing, the electronic coupling between adjacent molecules can be modified, allowing for the tuning of the material's energy band gap and charge transport characteristics.

While this compound itself is not a primary semiconductor, it serves as a precursor to larger, more complex molecules designed for these applications. Its derivatives could be incorporated into polymers or larger conjugated systems where the sterically demanding triethylphenyl unit acts as a control element for the material's bulk properties.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Highly Hindered Aryl Ketones

The synthesis of highly substituted aryl ketones like 1-(2,4,6-triethylphenyl)ethanone is often inefficient using classical methods. Traditional approaches such as the Friedel-Crafts acylation or the Fries rearrangement can be hampered by steric hindrance, leading to low yields. nih.govorganic-chemistry.org Consequently, a primary research focus is the development of more robust and versatile synthetic protocols.

Modern cross-coupling reactions have emerged as a powerful alternative. Specifically, palladium-catalyzed carbonylative cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, offer a promising avenue. nih.gov Research has shown that traditional phosphine (B1218219) catalysts are often less effective for hindered substrates. nih.gov However, the use of more advanced catalyst systems, such as the N-heterocyclic carbene (NHC)-based PEPPSI-IPr catalyst, has been shown to efficiently promote the coupling of sterically hindered ortho-disubstituted aryl iodides to form diaryl ketones in good to excellent yields. nih.gov Further exploration into novel ligands and catalyst systems is essential to broaden the substrate scope and improve reaction conditions for compounds like this compound.

Table 1: Comparison of Synthetic Routes for Hindered Aryl Ketones
Synthetic MethodTypical ReagentsAdvantagesChallenges with Hindered Substrates
Friedel-Crafts AcylationAcyl chloride/anhydride (B1165640), Lewis acid (e.g., AlCl₃)Direct acylation of arenesLow yields, requires harsh conditions, potential for rearrangements organic-chemistry.org
Carbonylative Suzuki CouplingAryl halide, boronic acid, CO, Pd catalystMilder conditions, high functional group tolerance nih.govRequires specialized catalysts (e.g., PEPPSI-IPr) for ortho-disubstituted substrates nih.gov
Carbonylative Negishi CouplingAryl halide, organozinc reagent, CO, Pd catalystEffective for various nucleophiles, including alkynyl zinc reagents nih.govSensitivity of organozinc reagents to air and moisture
Acyl Suzuki-Miyaura CouplingAcyl chloride, boronic acid, Pd catalystPhosphine-free conditions possible, rapid reactions organic-chemistry.orgChemoselectivity can be an issue with complex molecules

Exploration of Unique Reactivity Patterns Arising from Extreme Steric Environment

The profound steric shielding of the carbonyl group in this compound is expected to give rise to unconventional reactivity. While typical carbonyl reactions might be suppressed, the extreme steric pressure can enable alternative reaction pathways that are disfavored in less hindered systems.

One promising area of research is the transition metal-catalyzed cleavage of the otherwise robust Ar-C(O) bond. nih.gov This strategy allows for the reconstruction of the molecular skeleton, enabling the homologation of aryl ketones into valuable long-chain ketones and aldehydes. nih.gov The steric strain in a molecule like this compound could facilitate such C-C bond cleavage processes under milder conditions than those required for less substituted analogues. Furthermore, steric hindrance has been shown to play a crucial role in asymmetric synthesis, where substrates containing bulky aryl groups can achieve higher levels of enantioselectivity in certain catalytic reactions. figshare.com Investigating how the triethylphenyl moiety directs the stereochemical outcome of reactions at adjacent centers is a key direction for future work.

Table 2: Potential Reactivity Patterns Influenced by Steric Hindrance
Reactivity PatternDescriptionPotential Application
C-C Bond CleavageLigand-promoted cleavage of the Ar-C(O) bond to enable molecular reconstruction nih.govSynthesis of functionalized long-chain ketones and aldehydes nih.gov
Stereochemical ControlThe bulky aryl group directs the approach of reagents, enhancing enantioselectivity in asymmetric reactions figshare.comCatalytic asymmetric synthesis of chiral molecules
Suppression of Nucleophilic AdditionSteric bulk prevents direct attack at the carbonyl carbon, favoring reactions at less hindered sitesDevelopment of chemoselective transformations

Advanced In Situ Spectroscopic and Diffraction Studies of Reaction Pathways

Understanding the precise mechanisms by which hindered ketones react requires sophisticated analytical techniques capable of capturing transient intermediates and characterizing complex transition states. Advanced in situ spectroscopic and diffraction studies are critical to elucidating these pathways. Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR), time-resolved Infrared (IR) spectroscopy, and rapid-injection NMR can provide real-time kinetic and structural information on reaction intermediates. These methods are essential for mapping the energy landscapes of reactions involving sterically demanding substrates and for identifying unexpected mechanistic detours caused by steric hindrance. Furthermore, the crystallization and X-ray diffraction analysis of reaction intermediates or transition-state analogues could provide unparalleled insight into the geometric constraints imposed by the triethylphenyl group.

Computational Design and Prediction of New Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for predicting the behavior of sterically hindered molecules and for the rational design of new derivatives. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model the geometry, electronic structure, and reactivity of this compound and its analogues. researchgate.net

Methods such as Frontier Molecular Orbital (FMO) analysis (examining the HOMO and LUMO energy levels) and Molecular Electrostatic Potential (MEP) mapping can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into how steric hindrance alters electronic properties. researchgate.net Molecular dynamics (MD) simulations can be employed to understand the conformational dynamics of the triethyl groups and how they influence the accessibility of the reactive center over time. nih.gov These computational approaches will be instrumental in designing new derivatives with specific electronic or steric properties for applications in catalysis, materials science, or medicinal chemistry, allowing for the pre-screening of candidates before undertaking complex synthetic work.

Table 3: Computational Tools for Studying Hindered Ketones
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of ground-state geometry and electronic structure researchgate.netOptimized molecular structure, bond energies, vibrational frequencies
Frontier Molecular Orbital (FMO) AnalysisEvaluation of HOMO-LUMO energy gap to understand charge transfer and reactivity researchgate.netKinetic stability, electronic transitions
Molecular Electrostatic Potential (MEP)Mapping of electron density to identify reactive sites researchgate.netSites for nucleophilic and electrophilic attack
Molecular Dynamics (MD) SimulationsSimulation of molecular motion and conformational changes over time nih.govConformational stability, solvent effects, binding interactions

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic effort. tcichemicals.commdpi.com The integration of a sterically demanding building block like this compound into MCRs is a significant challenge and a compelling research direction. While the steric bulk may inhibit participation in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions, it could also be exploited to achieve novel outcomes. mdpi.commdpi.com The hindrance could potentially block certain reaction pathways, thereby enhancing regioselectivity or enabling the formation of unique, sterically congested scaffolds that are inaccessible through other means. Developing new MCRs specifically designed to accommodate such hindered ketones or finding catalytic systems that can overcome the steric barrier represents a frontier in synthetic methodology, promising access to novel and structurally diverse chemical libraries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4,6-Triethylphenyl)ethanone, and how can purity be optimized?

  • Methodology : Acylation of 2,4,6-triethylbenzene via Friedel-Crafts reaction using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures enhances purity .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 4:1). Confirm purity via GC-MS (retention time ~12.3 min) and ¹H NMR (singlet for acetyl group at δ 2.6 ppm) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : Use X-ray crystallography to determine bond lengths and dihedral angles (e.g., acetyl group orientation relative to the phenyl ring). Compare with computational models (DFT/B3LYP/6-31G*). Spectroscopic characterization includes:

  • ¹³C NMR : Aromatic carbons at δ 120-140 ppm, carbonyl carbon at δ 205-210 ppm.
  • IR : Strong C=O stretch at ~1680 cm⁻¹ .

Q. What spectroscopic techniques are critical for distinguishing this compound from analogs?

  • Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 247.18. UV-Vis analysis (λmax ~270 nm) identifies conjugation effects. Differential Scanning Calorimetry (DSC) determines melting point (~95°C) and thermal stability .

Advanced Research Questions

Q. How do steric effects from triethyl substituents influence the compound’s reactivity in electrophilic aromatic substitution?

  • Methodology : Compare reaction rates of this compound with less hindered analogs (e.g., acetophenone) in nitration or halogenation. Use kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gibbs free energy barriers) to quantify steric hindrance. Substituent-induced torsional angles (e.g., ~90° between acetyl and phenyl planes) reduce electrophile accessibility .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against proteins like cytochrome P450 or kinases. Validate with MD simulations (AMBER) to assess binding stability. ADMET predictions (SwissADME) evaluate Lipinski’s rule compliance (LogP <5, MW <500). Note: Triethyl groups may enhance hydrophobic interactions but reduce solubility .

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

  • Methodology : Use directing groups (e.g., -NO₂) to guide functionalization. For example, introduce a nitro group at the para position to the acetyl group before reducing steric interference. Analyze regioselectivity via LC-MS/MS fragmentation patterns and 2D NMR (COSY, NOESY) .

Q. What role does this compound play in materials science applications?

  • Methodology : Investigate its utility as a photoinitiator in polymer synthesis. Conduct UV irradiation experiments (λ=365 nm) with monomers like methyl methacrylate. Monitor polymerization kinetics via gel permeation chromatography (GPC) and compare with commercial initiators (e.g., benzophenone) .

Q. How do structural modifications impact its biological activity?

  • Methodology : Synthesize analogs (e.g., replacing ethyl with isopropyl groups) and test antimicrobial activity via microbroth dilution (MIC against E. coli and S. aureus). Correlate results with LogP values and steric bulk using QSAR models .

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